molecular formula C23H19N3O4S B11636923 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-phenoxyacetamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-phenoxyacetamide

Cat. No.: B11636923
M. Wt: 433.5 g/mol
InChI Key: KDAFJQPKUOVIAH-UHFFFAOYSA-N
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Description

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a phenoxyacetyl thiourea moiety

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H19N3O4S/c1-28-19-12-11-15(22-24-17-9-5-6-10-20(17)30-22)13-18(19)25-23(31)26-21(27)14-29-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H2,25,26,27,31)

InChI Key

KDAFJQPKUOVIAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring and thiourea moiety may play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(2-PHENOXYACETYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring and thiourea moiety provide unique reactivity and potential for diverse applications in various fields.

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